
7-Nitroso-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitroso-2H-1-benzopyran-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties . The nitroso group in this compound adds unique chemical reactivity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroso-2H-1-benzopyran-2-one typically involves the nitration of 2H-1-benzopyran-2-one derivatives. One common method is the reaction of 7-hydroxy-2H-1-benzopyran-2-one with nitrosating agents such as sodium nitrite in the presence of an acid catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Nitroso-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Nitro-2H-1-benzopyran-2-one derivatives.
Reduction: Amino-2H-1-benzopyran-2-one derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
7-Nitroso-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroso-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Known for its antioxidant and anti-inflammatory properties.
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Exhibits antimicrobial and antifungal activities.
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one: Studied for its antifungal properties.
Uniqueness
7-Nitroso-2H-1-benzopyran-2-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying nitroso chemistry and exploring new therapeutic applications .
Properties
CAS No. |
678159-66-5 |
|---|---|
Molecular Formula |
C9H5NO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
7-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO3/c11-9-4-2-6-1-3-7(10-12)5-8(6)13-9/h1-5H |
InChI Key |
RPWZJWMPWNEEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


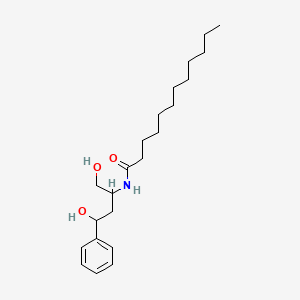
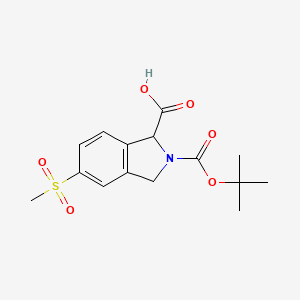
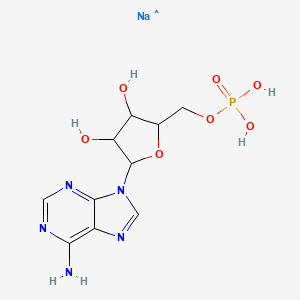
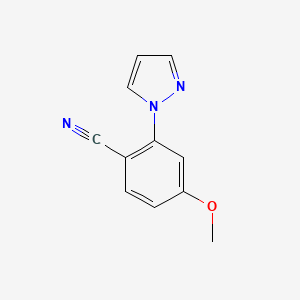

![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
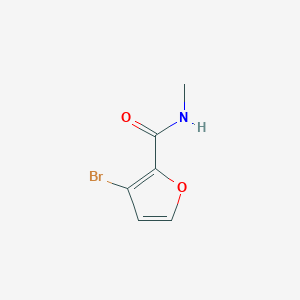
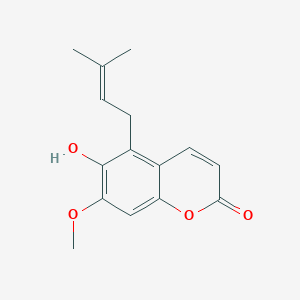
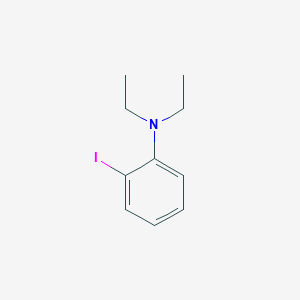
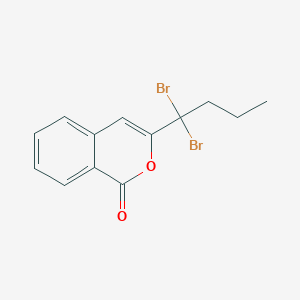


![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
